3-{2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Beschreibung
3-{2-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to a tetrahydroquinazoline-dione core, substituted with ethoxy and methoxy groups on the phenyl ring. This structure combines pharmacophores known for diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects .
Eigenschaften
IUPAC Name |
3-[2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-3-29-16-9-8-13(12-17(16)28-2)19-23-18(30-24-19)10-11-25-20(26)14-6-4-5-7-15(14)22-21(25)27/h4-9,12H,3,10-11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSINOBZISZKILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-{2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core, which is linked to an oxadiazole moiety through an ethyl chain. The presence of ethoxy and methoxy substituents on the phenyl ring enhances its lipophilicity and may influence its biological activity.
Structural Formula
Anticancer Properties
Research has indicated that compounds containing oxadiazole rings often exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit various cancer cell lines effectively.
Case Studies
- Zhang et al. (2023) conducted a study where several oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. One derivative exhibited an IC50 value of 1.18 ± 0.14 µM against HEPG2 (liver cancer), outperforming standard treatments like staurosporine (IC50 = 4.18 ± 0.05 µM) .
- Arafa et al. (2023) reported that certain oxadiazole derivatives demonstrated IC50 values as low as 0.275 µM , indicating potent cytotoxicity compared to established drugs like erlotinib (IC50 = 0.417 µM) .
The biological activity of the compound is hypothesized to involve:
- Inhibition of Enzyme Activity : Similar compounds have shown potential in inhibiting key enzymes involved in cancer progression.
- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells by activating intrinsic pathways .
Antimalarial Activity
Research on related oxadiazole compounds indicates promising antimalarial activity. For example, one derivative showed an IC50 value of 0.034 µM against Plasmodium falciparum, suggesting that modifications to the oxadiazole structure can enhance efficacy against malaria .
Summary of Biological Activities
| Activity Type | Compound Example | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Oxadiazole derivative | 1.18 ± 0.14 µM | Zhang et al., 2023 |
| Anticancer | Oxadiazole derivative | 0.275 µM | Arafa et al., 2023 |
| Antimalarial | Related oxadiazole | 0.034 µM | NCBI Study |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazoline-Dione Cores
3-(Pyridin-3-yl)quinazoline-2,4(1H,3H)-dione ():
- Structure: Lacks the oxadiazole moiety but retains the quinazoline-dione core.
- Synthesis: Prepared via triphosgene-mediated cyclization (51% yield) .
- Key Difference: The absence of the oxadiazole-ethyl linker and substituted phenyl groups reduces steric bulk compared to the target compound.
Target Compound:
- Incorporates a 1,2,4-oxadiazole-ethyl bridge, which may improve rigidity and binding specificity to enzymatic targets (e.g., kinases or CYP450 isoforms) .
1,2,4-Oxadiazole Derivatives
4-[(E)-{[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazono}methyl]-2-methoxyphenol ():
- Structure: Contains ethoxyphenyl and methoxyphenol groups linked to a triazole-sulfanyl scaffold.
- Activity: Exhibits antioxidant and antimicrobial properties due to the sulfanyl group and phenolic hydroxyl .
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine ():
- Structure: Ethyl-substituted oxadiazole fused to a piperidine ring.
- Application: Used as a building block in drug discovery for CNS-targeting molecules.
- Key Difference: The tetrahydroquinazoline-dione core in the target compound introduces hydrogen-bonding sites (carbonyl groups) absent in simpler oxadiazole derivatives .
Triazole and Benzoxazine Derivatives
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one ():
- Structure: Methoxyphenyl-substituted triazolone with an ethyl linker.
- Activity: Demonstrates antimicrobial and antitumor activity via inhibition of DNA gyrase .
- Comparison: The target compound’s oxadiazole ring may confer greater electron-withdrawing effects, altering binding affinity compared to triazolones.
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate ():
- Synthesis: Ethically synthesized via condensation of benzoxazine acetates with oxadiazole precursors.
- Key Feature: The benzoxazine moiety provides a fused oxygen-nitrogen heterocycle, contrasting with the tetrahydroquinazoline-dione’s dual carbonyl groups .
Substituent Effects on Bioactivity
Ethoxy vs. Methoxy Groups:
Oxadiazole vs. Triazole Cores:
- Oxadiazoles exhibit higher thermal stability and lower basicity than triazoles, influencing pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
